3,3-Dimethyl-5-nitroindolin-2-one
Overview
Description
3,3-Dimethyl-5-nitroindolin-2-one (DMNI) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound with a nitro group attached to the indole ring. DMNI has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been used in the synthesis of other compounds, such as indoline-2-carboxylic acid (ICA) and indoline-2-carboxamide (ICA-amide).
Scientific Research Applications
1. Crystallography
- Application : The compound “3,3-Dimethyl-5-nitroindolin-2-one” has been used in the study of crystal structures. Specifically, it was used in the formation of (Z)-3-hydrazono-5-nitroindolin-2-one – dimethyl sulfoxide (1/1), C8H6N4O3 .
- Method : The compound was mixed with hydrazine hydrate and a few drops of acetic acid in absolute ethanol. The mixture was stirred at room temperature for 30 minutes and then refluxed for 3 hours. Ice was added directly to the hot solution, and the precipitate obtained was filtered and washed several times with water .
- Results : The experiment yielded the product in 93% yield. Recrystallization from dimethyl sulfoxide yielded orange crystals suitable for X-ray diffraction analysis .
2. Antitumor Drug Discovery
- Application : “3,3-Dimethyl-5-nitroindolin-2-one” has been used in the design and synthesis of a novel class of antitumor agents .
- Method : Based on enzyme binding features of (Z)-SU5402, a β-pyrrole group was introduced at the 3-position of the indolin-2-one core, resulting in a series of novel 3,5-substituted indolin-2-ones .
- Results : Twenty new compounds with E configuration were designed, synthesized, and bioassayed .
3. Antiviral Activity
- Application : Indole derivatives, including “3,3-Dimethyl-5-nitroindolin-2-one”, have shown potential as antiviral agents .
- Method : Specific derivatives were prepared and tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results : Certain compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
4. Anti-inflammatory Activity
- Application : Indole derivatives have been found to possess anti-inflammatory properties .
- Method : Specific derivatives were synthesized and their anti-inflammatory activity was evaluated .
- Results : Some compounds were found to be more potent than indomethacin, a commonly used nonsteroidal anti-inflammatory drug .
5. Antioxidant Activity
- Application : Indole derivatives, including “3,3-Dimethyl-5-nitroindolin-2-one”, have shown potential as antioxidants .
- Method : Specific derivatives were prepared and their antioxidant activity was evaluated .
- Results : Certain compounds showed significant antioxidant activity .
6. Antimicrobial Activity
properties
IUPAC Name |
3,3-dimethyl-5-nitro-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-10(2)7-5-6(12(14)15)3-4-8(7)11-9(10)13/h3-5H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHSOWVJQJFESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573157 | |
Record name | 3,3-Dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-5-nitroindolin-2-one | |
CAS RN |
100511-00-0 | |
Record name | 3,3-Dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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